molecular formula C18H17NO4 B11615316 8-[(2-methyl-1H-indol-3-yl)methylidene]-6,10-dioxaspiro[4.5]decane-7,9-dione

8-[(2-methyl-1H-indol-3-yl)methylidene]-6,10-dioxaspiro[4.5]decane-7,9-dione

Cat. No.: B11615316
M. Wt: 311.3 g/mol
InChI Key: ORVPBWQAQBCURB-UHFFFAOYSA-N
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Description

8-[(2-methyl-1H-indol-3-yl)methylidene]-6,10-dioxaspiro[45]decane-7,9-dione is a complex organic compound that features an indole moiety, a spirocyclic structure, and a dioxaspirodecane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[(2-methyl-1H-indol-3-yl)methylidene]-6,10-dioxaspiro[4.5]decane-7,9-dione typically involves the following steps:

    Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Spirocyclic Structure Formation: The spirocyclic structure can be formed through a cyclization reaction, often involving a nucleophilic attack on a carbonyl group.

    Final Assembly: The final step involves the condensation of the indole moiety with the spirocyclic structure, typically under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of continuous flow processes to improve scalability.

Chemical Reactions Analysis

Types of Reactions

8-[(2-methyl-1H-indol-3-yl)methylidene]-6,10-dioxaspiro[4.5]decane-7,9-dione can undergo various types of chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form indole-3-carboxylic acid derivatives.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic conditions.

Major Products

    Oxidation: Indole-3-carboxylic acid derivatives.

    Reduction: Dihydro derivatives of the original compound.

    Substitution: Halogenated or nitrated derivatives of the indole ring.

Scientific Research Applications

8-[(2-methyl-1H-indol-3-yl)methylidene]-6,10-dioxaspiro[4

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent.

Mechanism of Action

The mechanism of action of 8-[(2-methyl-1H-indol-3-yl)methylidene]-6,10-dioxaspiro[4.5]decane-7,9-dione is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The indole moiety can interact with biological receptors, potentially modulating their activity. The spirocyclic structure may also play a role in the compound’s biological effects by influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-carboxylic acid: Shares the indole moiety but lacks the spirocyclic structure.

    Spiroindolines: Compounds that feature both an indole and a spirocyclic structure.

    Dioxaspiro compounds: Compounds that contain the dioxaspirodecane ring system but lack the indole moiety.

Uniqueness

8-[(2-methyl-1H-indol-3-yl)methylidene]-6,10-dioxaspiro[4.5]decane-7,9-dione is unique due to its combination of an indole moiety, a spirocyclic structure, and a dioxaspirodecane ring system. This unique combination of structural features may confer distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C18H17NO4

Molecular Weight

311.3 g/mol

IUPAC Name

8-[(2-methyl-1H-indol-3-yl)methylidene]-6,10-dioxaspiro[4.5]decane-7,9-dione

InChI

InChI=1S/C18H17NO4/c1-11-13(12-6-2-3-7-15(12)19-11)10-14-16(20)22-18(23-17(14)21)8-4-5-9-18/h2-3,6-7,10,19H,4-5,8-9H2,1H3

InChI Key

ORVPBWQAQBCURB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C=C3C(=O)OC4(CCCC4)OC3=O

Origin of Product

United States

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